N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide
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Overview
Description
Molecular Structure Analysis
The InChI code for the related compound “4-(2-thienyl)tetrahydro-2H-pyran-4-carboxylic acid” is 1S/C10H12O3S/c11-9(12)10(3-5-13-6-4-10)8-2-1-7-14-8/h1-2,7H,3-6H2,(H,11,12) . This might provide some insights into the molecular structure of “N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide”.Physical and Chemical Properties Analysis
The related compound “4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid” has a molecular weight of 212.27 and is a solid at room temperature .Scientific Research Applications
Synthesis and Characterization
A key aspect of the scientific research on N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)cyclobutanecarboxamide and related compounds involves their synthesis and detailed analytical characterization. For instance, McLaughlin et al. (2016) describe the synthesis and characterization of a research chemical, highlighting the importance of accurate identification and the potential for mislabeling among research chemicals. Their work emphasizes the need for extensive analytical techniques, including chromatography, spectroscopy, and mass spectrometry, to ensure the correct identification of these compounds (McLaughlin et al., 2016).
Heterocyclic Synthesis Applications
The reactivity of thiophenylhydrazonoacetates toward various nitrogen nucleophiles to yield a variety of heterocyclic compounds, as discussed by Mohareb et al. (2004), demonstrates the versatility of this compound and similar compounds in the synthesis of complex heterocycles. This versatility is crucial for developing novel compounds with potential applications in medicinal chemistry and material science (Mohareb et al., 2004).
Metabolism and Stability Studies
Franz et al. (2017) focus on the in vitro metabolism of synthetic cannabinoids, including a detailed investigation of their metabolic patterns and thermal stability. Such studies are essential for understanding the biotransformation and potential toxicological implications of these compounds. Their research highlights the significance of identifying suitable targets for analysis in biological matrices and the impact of thermal degradation on the interpretation of metabolic profiles (Franz et al., 2017).
Coordination Chemistry and Catalysis
Research into the coordination chemistry of compounds with pyrazine-amide-thioether ligands, as explored by Singh and Mukherjee (2005), uncovers the potential of this compound derivatives in stabilizing metal complexes. These complexes have applications in catalysis and material science, showcasing the multifaceted utility of such compounds in scientific research (Singh & Mukherjee, 2005).
Safety and Hazards
Properties
IUPAC Name |
N-(4-thiophen-2-yloxan-4-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(11-3-1-4-11)15-14(6-8-17-9-7-14)12-5-2-10-18-12/h2,5,10-11H,1,3-4,6-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGCLVYWHRCLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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